N,N-Bis(diphenylphosphino)amin

Übersicht

Beschreibung

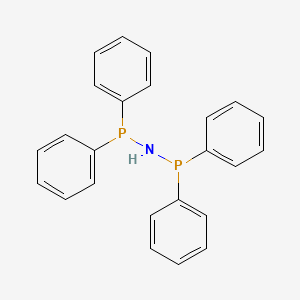

N,N-Bis(diphenylphosphino)amine: is an organophosphorus compound with the molecular formula C24H21NP2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. Its stability in air and its ability to form stable complexes make it a valuable reagent in various chemical applications [2][2].

Wissenschaftliche Forschungsanwendungen

N,N-Bis(diphenylphosphino)amine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: N,N-Bis(diphenylphosphino)amine is used in the production of polymers and as a stabilizer in various industrial processes[][2].

Wirkmechanismus

Target of Action

N,N-Bis(diphenylphosphino)amine primarily targets metal ions in various chemical reactions . It acts as a ligand , a molecule that binds to a central metal ion to form a coordination complex .

Mode of Action

The compound interacts with its targets by forming complexes with metal ions . As a ligand, it provides a pair of non-bonding electrons that can be shared with a metal ion, forming a coordinate bond . This interaction can result in changes to the metal ion’s reactivity, enabling it to participate in various chemical reactions .

Biochemical Pathways

N,N-Bis(diphenylphosphino)amine is primarily used in organic synthesis , particularly in asymmetric synthesis reactions . It can influence the course of these reactions by acting as a chiral inducing agent . .

Pharmacokinetics

It’s worth noting that the compound issoluble in organic solvents but insoluble in water , which can influence its distribution and availability in a reaction mixture.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Bis(diphenylphosphino)amine. It is stable in air , but may decompose under high temperatures . Safety precautions should be taken to avoid skin and eye contact, inhalation, and ingestion .

Biochemische Analyse

Biochemical Properties

N,N-Bis(diphenylphosphino)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with transition metals, which can act as catalysts in biochemical reactions. For instance, N,N-Bis(diphenylphosphino)amine has been shown to interact with enzymes such as hydrogenases and oxidoreductases, facilitating electron transfer processes. Additionally, it can bind to proteins like albumin and histones, influencing their structural and functional properties .

Cellular Effects

N,N-Bis(diphenylphosphino)amine has been observed to have significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that N,N-Bis(diphenylphosphino)amine can induce apoptosis in cancer cells by activating caspase-dependent pathways. It can also affect the cell cycle by causing an accumulation of cells in the G0/G1 phase, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of N,N-Bis(diphenylphosphino)amine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, N,N-Bis(diphenylphosphino)amine can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can bind to DNA and histones, leading to changes in gene expression. These interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Bis(diphenylphosphino)amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N,N-Bis(diphenylphosphino)amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

The effects of N,N-Bis(diphenylphosphino)amine can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, N,N-Bis(diphenylphosphino)amine can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the importance of dosage optimization in experimental settings .

Metabolic Pathways

N,N-Bis(diphenylphosphino)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity. For example, N,N-Bis(diphenylphosphino)amine can interact with enzymes involved in the tricarboxylic acid cycle, affecting the production of key metabolites such as adenosine triphosphate and nicotinamide adenine dinucleotide. These interactions highlight the compound’s role in regulating cellular energy metabolism .

Transport and Distribution

The transport and distribution of N,N-Bis(diphenylphosphino)amine within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, N,N-Bis(diphenylphosphino)amine can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also vary, with higher accumulation observed in organs such as the liver and kidneys .

Subcellular Localization

N,N-Bis(diphenylphosphino)amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N,N-Bis(diphenylphosphino)amine can localize to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and histones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Bis(diphenylphosphino)amine can be synthesized through the reaction of diphenylphosphine with an amine. One common method involves the reaction of diphenylphosphine with ammonia or a primary amine in the presence of a base. The reaction typically proceeds as follows:

2Ph2PH+NH3→Ph2P-NH-PPh2+H2

where Ph represents a phenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine[2][2].

Industrial Production Methods: Industrial production of N,N-Bis(diphenylphosphino)amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation[2][2].

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Bis(diphenylphosphino)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine[][2].

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphines depending on the reagents used[][2].

Vergleich Mit ähnlichen Verbindungen

- Bis(diphenylphosphino)methane

- Bis(diphenylphosphino)ethane

- Bis(diphenylphosphino)propane

Comparison: N,N-Bis(diphenylphosphino)amine is unique in its ability to form stable complexes with a wide range of metal ions. Compared to other similar compounds, it offers greater stability and versatility in coordination chemistry. Its unique structure allows for the formation of more stable and diverse metal complexes, making it a valuable reagent in various chemical applications [2][2].

Biologische Aktivität

N,N-Bis(diphenylphosphino)amine (dppn) is a versatile ligand in coordination chemistry, particularly known for its applications in catalysis and medicinal chemistry. Its biological activity has garnered attention due to its potential in cancer therapy and other therapeutic areas. This article explores the compound's biological activities, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

N,N-Bis(diphenylphosphino)amine has the chemical formula and features two diphenylphosphino groups attached to an amine. This structure allows for strong coordination with metal centers, enhancing its reactivity and biological activity.

Antitumor Activity

Several studies have investigated the antitumor properties of complexes formed with N,N-bis(diphenylphosphino)amine. Notably, research has shown that platinum complexes containing dppn exhibit significant proteasome-inhibitory activities. These complexes have been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer cells.

- Study Findings :

- In a study involving human breast cancer MDA-MB-231 cells, complexes containing dppn inhibited proteasomal chymotrypsin-like activity by approximately 80% at 6 μM concentration. This inhibition correlated with increased levels of ubiquitinated proteins and the proteasome target protein p27, leading to apoptosis through caspase 3 activation .

- Another study highlighted the superior activity of dppn-containing complexes compared to cisplatin, a well-known chemotherapeutic agent, suggesting a promising alternative for cancer treatment .

The mechanism by which N,N-bis(diphenylphosphino)amine exerts its biological effects primarily involves:

- Proteasome Inhibition : By inhibiting the proteasome's chymotrypsin-like activity, these compounds prevent the degradation of pro-apoptotic factors, thus promoting apoptosis in cancer cells.

- DNA Binding : Preliminary studies suggest that these complexes may interact with DNA, further contributing to their antitumor effects .

Synthetic Applications

Beyond its biological applications, N,N-bis(diphenylphosphino)amine serves as a crucial ligand in various catalytic processes. It has been utilized in:

- Ruthenium-Catalyzed Reactions : The ligand has been shown to facilitate hydrogen-borrowing alkylation reactions with high yields .

- Suzuki Coupling Reactions : Its reactivity makes it suitable for synthesizing complex organic molecules, which can also have biological relevance .

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that platinum complexes with dppn not only inhibit tumor growth but also exhibit a more favorable toxicity profile compared to traditional chemotherapeutics like cisplatin. This suggests that dppn could be a valuable component in developing new cancer therapies that minimize side effects while maximizing efficacy .

Comparative Efficacy

A comparative analysis of different ligands revealed that N,N-bis(diphenylphosphino)amine-containing complexes consistently outperformed others in terms of cytotoxicity against resistant cancer cell lines. For instance, compounds derived from dppn showed micromolar activity against several cancer types, including glioma and melanoma .

Eigenschaften

IUPAC Name |

[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYXASMIUOIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347453 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-37-4 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(diphenylphosphino)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N,N-Bis(diphenylphosphino)amine influence its coordination behavior?

A1: The P-N-P backbone of dppa provides a unique bite angle and flexibility that dictates its coordination modes. Research shows dppa can act as a monodentate, bridging, or chelating ligand depending on the metal center and reaction conditions. For instance, with platinum(II) complexes, dppa exhibits monodentate behavior with dppm and bridging coordination with dppm, dppe, dppp, dppb, and dppf. [] This versatility makes dppa a valuable tool for constructing diverse metal complexes with distinct properties.

Q2: What is the role of N,N-Bis(diphenylphosphino)amine in the synthesis of gold nanoclusters?

A2: In a study exploring novel gold nanoclusters, dppa was crucial in stabilizing a unique Au19 cluster. The resulting cluster, 2, featured a novel V-shaped alkynyl-gold motif, highlighting the influence of dppa on cluster architecture. [] This finding opens avenues for designing new alkynyl-protected gold nanoclusters with tailored properties for various applications.

Q3: Can N,N-Bis(diphenylphosphino)amine be used to modulate electronic coupling in metal complexes?

A3: Research on dimolybdenum(II) complexes demonstrates that dppa, alongside other diphosphine ligands, can effectively modulate electronic coupling. Introducing dppa into the dimolybdenum system resulted in the synthesis of trans-[Mo2(O2C-Fc)2(DPPX)2][BF4]2 complexes, where DPPX represents dppa, dppm, or dppe. [] Electrochemical analysis revealed a split of approximately 70 mV in the redox potentials of the ferrocenecarboxylate ligands, indicating electronic interaction influenced by the bridging dppa ligand.

Q4: How does N,N-Bis(diphenylphosphino)amine contribute to white phosphorus activation and functionalization?

A4: Studies highlight the significant role of dppa in activating and functionalizing white phosphorus (P4) using cobalt complexes. Employing dppa as a ligand led to the transformation of the P4 tetrahedron into a zig-zag chain, forming the complex [Co(Ph2PNHP(Ph2)PPPP(Ph2)NHPPh2)]BF4. [] This transformation underscores the potential of dppa-containing cobalt complexes in developing environmentally friendly routes to valuable phosphorus-containing compounds.

Q5: Are there any insights into the stability and performance of N,N-Bis(diphenylphosphino)amine-containing complexes?

A5: Research on dimolybdenum complexes provides insights into the stability of dppa-containing compounds. For example, trans-Mo2X2(O2C(CH2)nCH3)2(μ-dppa)2 complexes, where X is Cl or Br and n varies, were synthesized and characterized. Thermal analysis revealed varying melting points depending on the axial ligands and chain lengths, indicating the influence of structural modifications on thermal stability. []

Q6: What analytical techniques are employed to characterize N,N-Bis(diphenylphosphino)amine and its metal complexes?

A6: Various spectroscopic and analytical techniques are crucial for characterizing dppa-containing compounds. For instance, single-crystal X-ray diffraction analysis elucidated the three-dimensional structure of the Au19 nanocluster stabilized by dppa. [] Additionally, NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and elemental analysis are routinely employed to characterize dppa complexes and investigate their properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.